H-D-allo-Threonine Methyl Ester Hydrochloride is a chemical compound that plays a significant role in scientific research, particularly in the fields of peptide synthesis and proteomics. It is classified as an amino acid derivative, specifically a methyl ester of allo-threonine, which is a stereoisomer of threonine. The compound has the following chemical identifiers:
The compound is primarily sourced from chemical suppliers specializing in biochemical products, such as Iris Biotech and BenchChem .
H-D-allo-Threonine Methyl Ester Hydrochloride can be synthesized through various methods, typically involving the protection of functional groups to facilitate selective reactions. The general synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reaction and to purify the final product .
The molecular structure of H-D-allo-Threonine Methyl Ester Hydrochloride features:
The structural representation can be depicted as follows:
This structure contributes to its reactivity and interaction with other biochemical molecules .
H-D-allo-Threonine Methyl Ester Hydrochloride participates in various chemical reactions, primarily related to peptide synthesis:
The reactivity of H-D-allo-Threonine Methyl Ester Hydrochloride is influenced by its functional groups, which can undergo nucleophilic attack or electrophilic substitution depending on the reaction conditions .
The mechanism by which H-D-allo-Threonine Methyl Ester Hydrochloride functions primarily involves its role as a building block in peptide synthesis. When incorporated into peptides, it can influence the structure and function of proteins due to its unique stereochemistry.
Studies have demonstrated that peptides containing allo-threonine exhibit distinct biological activities compared to those with standard threonine, suggesting potential applications in drug design and development .
Relevant data regarding its stability and solubility are crucial for determining storage conditions and handling procedures .
H-D-allo-Threonine Methyl Ester Hydrochloride has several scientific uses:
The synthesis of enantiomerically pure H-D-allo-Thr-OMe·HCl (CAS 60538-18-3) relies on precise stereochemical control to achieve the (2R,3R) configuration. A key strategy involves Sharpless asymmetric dihydroxylation of α,β-unsaturated esters, which installs contiguous chiral centers with >99% enantiomeric excess (e.e.) when using optimized catalysts like (DHQD)₂PHAL or (DHQ)₂PHAL [8]. This method capitalizes on the prochiral face selectivity of threonine precursors, where the allo designation specifically requires the anti orientation of β-hydroxy and α-amino groups. Subsequent stereospecific esterification with methanol under acidic conditions yields the methyl ester hydrochloride salt without racemization, confirmed by chiral HPLC and X-ray crystallography [1] [8]. Alternative routes include enzymatic resolution of threonine racemates, though chemical synthesis dominates due to scalability and crystallographic fidelity.
Table 1: Key Stereochemical Descriptors of H-D-allo-Thr-OMe·HCl
Property | Specification |
---|---|
Absolute Configuration | (2R,3R) |
Chiral Centers | Cα (R), Cβ (R) |
Synonym | D-allo-Thr-OMe·HCl |
Crystalline Form | White/off-white solid |
Enantiomeric Excess (e.e.) | ≥98% (typical commercial purity) |
Orthogonal protection is critical for synthesizing non-proteogenic amino acid derivatives like H-D-allo-Thr-OMe·HCl. The β-hydroxy group’s nucleophilicity necessitates protection during esterification to prevent lactonization or epimerization. Benzoyl (Bz) and tert-butyl (t-Bu) groups are empirically optimal:
Table 2: Protecting Group Performance in allo-Threonine Derivatives
Group | Deprotection Reagent | Yield (%) | Racemization Risk | Use Case |
---|---|---|---|---|
Bz | DIBAL-H | 93 | Low | Lab-scale synthesis |
t-Bu | TFA | 85 | Moderate* | Solid-phase peptide synthesis |
Bn | H₂/Pd-C | 90 | High (Cβ) | Avoided for allo-series |
*Mitigated by low-temperature (0°C) processing*
Achieving the thermodynamically disfavored (2R,3R) configuration demands kinetic control via substrate-directed catalysis. In trifluorothreonine syntheses (structurally analogous to allo-threonine), Sharpless AD with OsO₄/cinchona alkaloid complexes affords diols with 99% de (diastereomeric excess) by exploiting the Re-face selectivity of benzoyl-protected alkenes [8]. For non-fluorinated derivatives, dynamic kinetic resolution using N-acylated substrates and lipase catalysts achieves >90% de. The (2R,3R) isomer’s crystallization behavior is distinct: it preferentially nucleates from ethanol-diethyl ether mixtures as fine needles, while the (2S,3S) counterpart forms plates. This property enables diastereomer purification via fractional crystallization, raising de from 90% to >99% [8] [10].
Crystallization conditions dictate the purity, yield, and stability of H-D-allo-Thr-OMe·HCl (CAS 60538-18-3). Key findings:
Table 3: Crystallization Conditions vs. Product Quality
Solvent System | Temperature Profile | Crystal Form | Purity (%) | Yield (%) |
---|---|---|---|---|
Ethanol | 60°C → −20°C (slow) | Needles | 98.5 | 70 |
Acetone-ether (1:1) | 25°C → 0°C (fast) | Microcrystalline | 95.2 | 85 |
Ethanol-ether (1:3) | 40°C → 0°C (slow) | Prismatic needles | 99.3 | 92 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9